molecular formula C22H31ClN4 B3870508 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane

2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane

Cat. No.: B3870508
M. Wt: 387.0 g/mol
InChI Key: ZPJQPHRFUNAKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, as well as a diazaspirodecane core. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by chlorination and methylation . The spirocyclic structure is then formed through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN4/c1-18-20(21(23)25(2)24-18)15-27-14-11-22(17-27)10-6-12-26(16-22)13-9-19-7-4-3-5-8-19/h3-5,7-8H,6,9-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJQPHRFUNAKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN2CCC3(C2)CCCN(C3)CCC4=CC=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
Reactant of Route 2
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
Reactant of Route 3
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
Reactant of Route 4
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
Reactant of Route 5
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.